Protogracillin

Anticancer SAR Stereochemistry

Protogracillin is a furostanol steroidal saponin featuring an open F-ring and labile 26-O-β-D-glucopyranosyl moiety, critical for distinct enzymatic hydrolysis and selectivity versus spirostanol analogs (dioscin/gracillin). Essential for SAR studies, it exhibits K562 cytotoxicity (IC50 3.3 µM), serves as a xanthine oxidase inhibitor candidate, and enables enzymatic preparation of prosapogenin A. Researchers assessing C-25 stereochemistry or antithrombotic pathways should procure this non-substitutable reference probe.

Molecular Formula C51H84O23
Molecular Weight 1065.2 g/mol
CAS No. 54848-30-5
Cat. No. B1679743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtogracillin
CAS54848-30-5
SynonymsProtogracillin
Molecular FormulaC51H84O23
Molecular Weight1065.2 g/mol
Structural Identifiers
SMILESCC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O
InChIInChI=1S/C51H84O23/c1-20(19-66-45-40(62)38(60)34(56)29(16-52)69-45)8-13-51(65)21(2)32-28(74-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)68-48-44(73-46-41(63)37(59)33(55)22(3)67-46)43(36(58)31(18-54)71-48)72-47-42(64)39(61)35(57)30(17-53)70-47/h6,20-22,24-48,52-65H,7-19H2,1-5H3/t20-,21+,22+,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34-,35-,36-,37-,38+,39+,40-,41-,42-,43+,44-,45-,46+,47+,48-,49+,50+,51-/m1/s1
InChIKeyGMCGZPQYTRHQRU-DKWQWWTLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Protogracillin (CAS 54848-30-5): A Reference Furostanol Saponin for Cytotoxicity, Antithrombotic, and Anti-Xanthine Oxidase Research


Protogracillin (CAS 54848-30-5) is a furostanol steroidal saponin isolated from *Dioscorea zingiberensis* Wright and *Tribulus terrestris* [1][2]. It is a C-27 steroidal glycoside with a diosgenin aglycone backbone, a characteristic open F-ring, and a 26-O-β-D-glucopyranosyl moiety that distinguishes it structurally from spirostanol analogs like dioscin and gracillin [3][4]. Protogracillin is widely utilized as a reference standard and bioactive probe in cancer, cardiovascular, and metabolic disease research due to its documented in vitro cytotoxicity, antithrombotic potential, and identification as a xanthine oxidase inhibitor candidate [5][6][7].

Protogracillin (CAS 54848-30-5) Cannot Be Substituted: Why Structural and Activity Divergence from Dioscin, Gracillin, and Methyl Protogracillin Matters for Reproducible Research


The furostanol saponin class exhibits profound structure-activity relationship (SAR) divergence that precludes interchangeable use. Protogracillin possesses an open F-ring and a labile 26-O-β-D-glucopyranosyl moiety, which confer distinct enzymatic hydrolysis pathways and biological selectivity compared to spirostanol analogs such as dioscin and gracillin [1][2]. Critically, the C-25 R/S stereochemical configuration is a key determinant of cytotoxicity selectivity: methyl protogracillin (25R) displays 6- to 11-fold lower antileukemic potency than its 25S stereoisomer methyl protoneogracillin [3][4]. Furthermore, the 26-O-β-D-glucopyranosyl group of protogracillin is readily hydrolyzed to yield gracillin—an artifact that must be accounted for in analytical and bioactivity workflows [5]. These SAR-driven differences in potency, selectivity, and metabolic lability directly impact experimental reproducibility and biological interpretation, making protogracillin a non-substitutable entity for applications where the precise glycosylation pattern and stereochemistry govern the observed pharmacological outcome.

Protogracillin (54848-30-5) Evidence-Based Differentiation: Quantitative Performance Relative to Key Comparators


Protogracillin vs. Protoneogracillin (C-25 R/S Stereoisomer): Cytotoxicity Divergence

Methyl protogracillin (25R configuration) exhibits 6- to 11-fold lower cytotoxic activity against leukemia cell lines compared to its C-25 stereoisomer methyl protoneogracillin (25S configuration), underscoring the critical role of stereochemistry in determining antileukemic potency [1][2]. In head-to-head comparisons, the 25S isomer demonstrates markedly enhanced cytotoxicity, confirming that protogracillin cannot be considered functionally equivalent to its stereoisomers.

Anticancer SAR Stereochemistry

Protogracillin vs. Proprotogracillin: Divergent Selectivity in Lung Adenocarcinoma Models

Proprotogracillin exhibits high selectivity for A549 and A549/Taxol lung adenocarcinoma cells (IC50 = 0.58 μM and 0.74 μM, respectively), while showing no significant cytotoxicity against HL-60, SW480, MDA-MB-231, or normal BEAS-2B cells (IC50 > 40 μM) [1]. In contrast, protogracillin demonstrates moderate cytotoxicity against A549 cells (IC50 = 6.7 μM) , indicating a distinct selectivity profile and potency differential.

Anticancer Selectivity Lung Cancer

Protogracillin vs. Dioscin and Gracillin: Enzymatic Hydrolysis and Biosynthetic Lability

Protogracillin is susceptible to enzymatic hydrolysis of its 26-O-β-D-glucopyranosyl moiety, yielding prosapogenin A (progenin III) with 96.4% efficiency under optimized β-dextranase conditions [1]. This lability distinguishes protogracillin from spirostanol saponins like dioscin and gracillin, which lack the labile 26-O-glucosyl group. This property makes protogracillin a preferred starting material for the semisynthetic preparation of prosapogenin A, a secondary saponin with reported superior pharmacological activity [2].

Biotransformation Stability Prosapogenin

Protogracillin vs. Dioscin: Distinct Role as a Xanthine Oxidase Inhibitor Candidate

In chemometric and spectrum-effect relationship studies comparing Dioscoreae hypoglaucae Rhizoma (DH) and Dioscoreae spongiosae Rhizoma (DS), protogracillin was identified as one of four steroidal saponins (along with protodioscin, methyl protodioscin, and pseudoprogracillin) that serve as potential anti-xanthine oxidase compounds [1]. Notably, dioscin and gracillin were not among the selected xanthine oxidase inhibitor candidates despite being abundant in the extracts, indicating that the furostanol scaffold of protogracillin confers distinct target engagement capabilities [2].

Hyperuricemia Metabolic Disease Xanthine Oxidase

Protogracillin Formulation Solubility: Enabling Higher Concentration Stock Solutions

Protogracillin exhibits excellent solubility in DMSO (≥100 mg/mL, approximately 93.9 mM) , which is notably higher than many structurally related furostanol and spirostanol saponins. For comparison, methyl protogracillin and related analogs typically require lower stock concentrations due to solubility constraints, and protogracillin's solubility in DMF and DMSO is reported as 30 mg/mL in alternative sources , though the ≥100 mg/mL value represents the upper performance boundary.

Formulation Solubility In Vitro Assay

Protogracillin vs. Dioscin and Gracillin: Differential Platelet Aggregation Inhibition

Protogracillin is a constituent of total steroidal saponins (TSS) from *Dioscorea zingiberensis* that exhibits inhibition of platelet aggregation (PAG) and thrombosis, prolonging APTT, TT, and PT in a dose-dependent manner in rats [1][2]. While dioscin and gracillin are also present in the TSS mixture, the specific contribution of protogracillin to the antithrombotic activity profile distinguishes it as a research tool for cardiovascular applications.

Antithrombotic Cardiovascular Platelet Aggregation

Protogracillin (CAS 54848-30-5) Optimal Research Applications Based on Validated Evidence


In Vitro Cytotoxicity Studies Against Leukemia and Solid Tumor Panels

Protogracillin is suitable for in vitro cytotoxicity screening against K562 (chronic myelogenous leukemia) cells with a reported IC50 of 3.3 µM [1], and for use in broader NCI-60 panel screening as demonstrated with its methylated derivative [2]. Researchers studying SAR between furostanol and spirostanol saponins should use protogracillin as the reference furostanol comparator alongside dioscin or gracillin to assess the impact of the open F-ring on potency and selectivity [3].

Enzymatic Hydrolysis and Semisynthesis of Prosapogenin A

Protogracillin serves as an abundant and efficient starting material for the enzymatic preparation of prosapogenin A (progenin III) via β-dextranase-catalyzed hydrolysis of the 26-O-β-D-glucopyranosyl moiety [4]. This application is relevant for medicinal chemistry programs seeking to generate prosapogenin A for further derivatization or biological evaluation, as protogracillin is a more accessible precursor than alternative natural sources [5].

Xanthine Oxidase Inhibition and Hyperuricemia Target Engagement Studies

Based on its identification as a potential anti-xanthine oxidase compound in chemometric and spectrum-effect relationship analyses, protogracillin is an appropriate research tool for in vitro xanthine oxidase inhibition assays and molecular docking studies targeting hyperuricemia-related pathways [6]. Procurement of protogracillin rather than dioscin or gracillin is advised for these specific applications given the differential target engagement profile [7].

Platelet Aggregation and Antithrombotic Mechanism Studies

Protogracillin is a validated component of total steroidal saponins that inhibit platelet aggregation and prolong coagulation parameters (APTT, TT, PT) in rodent thrombosis models [8]. It is recommended for in vitro platelet function assays and as a reference compound for exploring the antithrombotic potential of furostanol saponins [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Protogracillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.